molecular formula C11H15ClN2 B1481495 4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine CAS No. 2092289-98-8

4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine

Cat. No.: B1481495
CAS No.: 2092289-98-8
M. Wt: 210.7 g/mol
InChI Key: SEOJSKWLXPUNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine (4-SB-6-Cl-2-CPP) is a pyrimidine derivative with a wide range of applications in scientific research and laboratory experiments. It is an important building block for the synthesis of other compounds, and its unique structure makes it a valuable tool for studying the properties of organic compounds.

Mechanism of Action

The mechanism of action of 4-SB-6-Cl-2-CPP is based on its unique structure. Its cyclopropyl ring is responsible for its high reactivity and its ability to form stable complexes with other molecules. Its sec-butyl group increases its lipophilicity, which allows it to penetrate biological membranes more easily. Furthermore, its 6-chloro substituent increases its solubility in polar solvents, allowing it to be more easily handled and manipulated in laboratory experiments.
Biochemical and Physiological Effects
4-SB-6-Cl-2-CPP has been shown to have a variety of biochemical and physiological effects. It has been reported to have antiviral and anti-cancer properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of several enzymes and proteins.

Advantages and Limitations for Lab Experiments

4-SB-6-Cl-2-CPP has several advantages for laboratory experiments. It is relatively easy to synthesize and handle, and its unique properties make it a valuable tool for studying the properties of organic compounds. However, its high reactivity may pose a safety risk, and its solubility in polar solvents can make it difficult to work with.

Future Directions

There are several potential future directions for the use of 4-SB-6-Cl-2-CPP. It could be used in the synthesis of new biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used to study the structure and reactivity of pyrimidine derivatives and their interactions with other molecules. Furthermore, its biochemical and physiological effects could be further investigated, and its potential therapeutic applications could be explored.

Scientific Research Applications

4-SB-6-Cl-2-CPP has been extensively used in scientific research to study the properties of organic compounds. It is a valuable tool for investigating the structure and reactivity of pyrimidine derivatives, as well as their interactions with other molecules. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs.

Properties

IUPAC Name

4-butan-2-yl-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOJSKWLXPUNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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